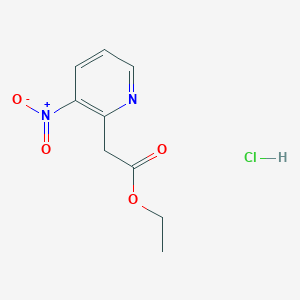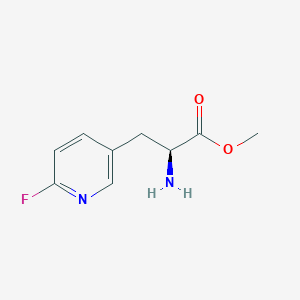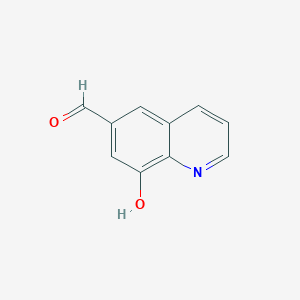
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H10N2O4·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 3-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or dichloromethane, and bases like potassium carbonate.
Major Products Formed
Reduction: Ethyl 2-(3-aminopyridin-2-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group allows for modification and conjugation with other molecules, enhancing its versatility in various applications.
相似化合物的比较
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-(4-trifluoromethylpyridin-2-yl)acetate: Similar structure but with a trifluoromethyl group instead of a nitro group.
Ethyl 2-(6-methylpyridin-2-yl)acetate: Contains a methyl group instead of a nitro group.
Ethyl 2-(3-aminopyridin-2-yl)acetate: The nitro group is reduced to an amino group.
属性
分子式 |
C9H11ClN2O4 |
|---|---|
分子量 |
246.65 g/mol |
IUPAC 名称 |
ethyl 2-(3-nitropyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7;/h3-5H,2,6H2,1H3;1H |
InChI 键 |
MCDSIVNKYOBWQD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)





![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)


![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)

